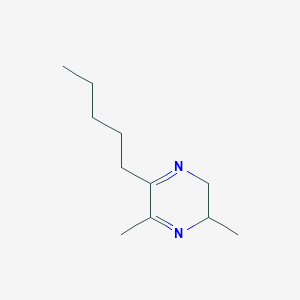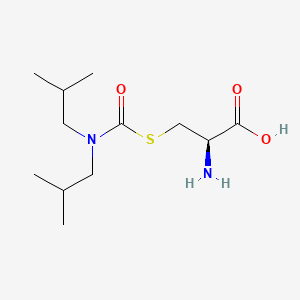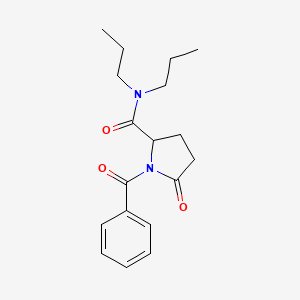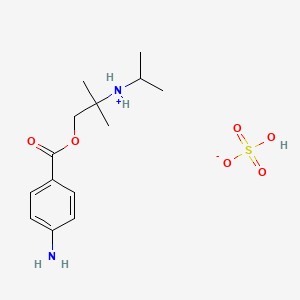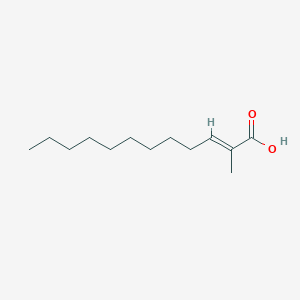
2-Methyl-2-dodecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-dodecenoic acid is an organic compound belonging to the class of unsaturated fatty acids It is characterized by the presence of a double bond at the second carbon atom and a methyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-dodecenoic acid can be synthesized through a multi-step process involving bromination, dehydrobromination, and saponification. The process begins with the bromination of methyl 2-methyldodecanoate using N-bromosuccinimide. This is followed by dehydrobromination with quinoline and finally, saponification of the ester to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) and chlorination agents are frequently used.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2-Methyl-2-dodecenoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-dodecenoic acid involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of events that lead to biofilm dispersion and changes in gene expression. This process involves the modulation of quorum sensing pathways, which are crucial for bacterial virulence and persistence .
Comparación Con Compuestos Similares
- cis-11-Methyl-2-dodecenoic acid
- cis-2-Decenoic acid
- 2-Methylenedodecanoic acid
Comparison: 2-Methyl-2-dodecenoic acid is unique due to its specific structure, which includes a methyl group and a double bond at the second carbon. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and biological activities. For instance, cis-11-Methyl-2-dodecenoic acid and cis-2-Decenoic acid also act as signaling molecules but differ in their chain length and position of the double bond .
Propiedades
Número CAS |
53663-29-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(E)-2-methyldodec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ |
Clave InChI |
JVAKNQLSBYBCSZ-VAWYXSNFSA-N |
SMILES isomérico |
CCCCCCCCC/C=C(\C)/C(=O)O |
SMILES canónico |
CCCCCCCCCC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


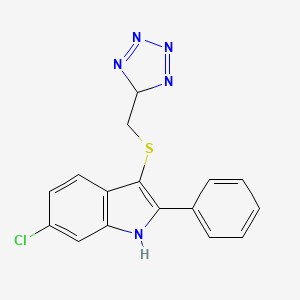
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
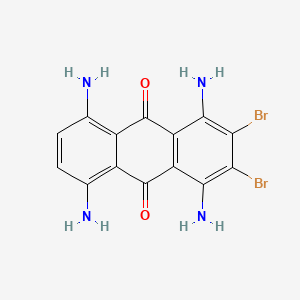
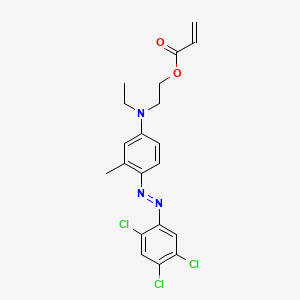
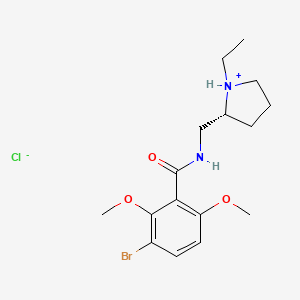

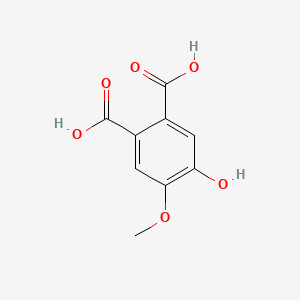
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

